molecular formula C17H15NO4 B4080548 N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide

N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide

Cat. No.: B4080548
M. Wt: 297.30 g/mol
InChI Key: PEAWKYSNFZTIOI-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide is a chemical compound for research and development applications. Compounds with the N-(4-methoxyphenyl)carboxamide moiety are of significant interest in medicinal chemistry. Research on similar structures indicates potential as a scaffold for developing novel therapeutic agents, as the 4-methoxyphenyl group is a common feature in molecules studied for various biological activities . For instance, simplified derivatives based on this functional group have shown promising anthelmintic activity in vitro, affecting parasite viability in a time- and concentration-dependent manner . Furthermore, structural analogs have been investigated as potential inhibitors of molecular targets such as Heat Shock Protein HSP 90-alpha, which is a significant target in oncology and other disease areas . From a chemical perspective, this compound features a fused isochromanone ring system, and related structures have been documented in chemical literature, underscoring their relevance in organic synthesis and drug discovery . Researchers can leverage this carboxamide as a building block or a starting point for the synthesis of more complex molecules, or for probing biological pathways. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-21-13-8-6-12(7-9-13)18-16(19)15-10-11-4-2-3-5-14(11)17(20)22-15/h2-9,15H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAWKYSNFZTIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of Isochromane and Carboxamide Scaffolds in Molecular Design

The isochromane core and the carboxamide functional group are considered "privileged scaffolds" in medicinal chemistry. This designation is attributed to their recurring presence in a multitude of biologically active compounds and approved drugs.

The isochromane skeleton, a bicyclic ether, is a structural component of numerous natural products and synthetic compounds that exhibit a wide array of biological activities. distantreader.orgmdpi.com Research has demonstrated that isochroman (B46142) derivatives possess properties including antitumor, anti-inflammatory, antimicrobial, and antihypertensive effects. distantreader.org The rigid, yet three-dimensional, structure of the isochroman nucleus provides a well-defined orientation for substituent groups, which can lead to high-affinity interactions with biological targets.

Similarly, the carboxamide group is a cornerstone of many pharmaceuticals. Its prevalence is due to its ability to act as a stable, hydrogen-bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules such as proteins and nucleic acids. The planarity of the amide bond and the presence of a dipole moment contribute to its favorable binding characteristics. Carboxamide-containing molecules have shown a broad spectrum of therapeutic applications, including as anticancer and anti-inflammatory agents. alliedacademies.org

The combination of the isochromane and carboxamide scaffolds in a single molecule, such as N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide, presents an intriguing prospect for the development of novel compounds with potentially unique and enhanced biological activities.

The Rationale for Dedicated Research on N 4 Methoxyphenyl 1 Oxoisochromane 3 Carboxamide

Retrosynthetic Analysis and Strategic Disconnections for the Isochromane-Carboxamide System

A logical retrosynthetic analysis of this compound begins with the disconnection of the most accessible bond, which is typically the amide C-N bond. This primary disconnection reveals two key precursors: 1-oxoisochromane-3-carboxylic acid and 4-methoxyaniline (p-anisidine). This approach simplifies the synthetic challenge into two manageable parts: the synthesis of the isochromanone carboxylic acid core and the subsequent amidation.

Further disconnection of the 1-oxoisochromane-3-carboxylic acid intermediate can proceed via several routes. A common strategy involves breaking the ester linkage within the lactone ring, leading to a substituted benzoic acid derivative. For instance, cleavage of the C1-O2 bond and the C4a-C8a bond points towards a 2-(carboxymethyl)benzoic acid derivative which can be cyclized. Alternatively, a disconnection at the C3-C4 bond could suggest a route involving the cyclization of a derivative of homophthalic acid or its anhydride (B1165640) with a two-carbon synthon.

Table 1: Key Retrosynthetic Disconnections and Corresponding Synthons

Target MoleculeDisconnectionKey Intermediates/Synthons
This compoundAmide C-N bond1-oxoisochromane-3-carboxylic acid and 4-methoxyaniline
1-oxoisochromane-3-carboxylic acidLactone C-O bond2-(carboxymethyl)benzoic acid derivative
1-oxoisochromane-3-carboxylic acidC3-C4 bondHomophthalic anhydride and a glyoxylic acid equivalent

Classical Synthetic Approaches to the this compound Framework

Classical syntheses of the target molecule can be categorized into linear and convergent strategies, each with distinct advantages and challenges.

Multi-Step Linear Synthetic Sequences

A linear approach typically involves the sequential construction of the isochromanone ring followed by the introduction of the carboxamide functionality. A representative linear synthesis would commence with the preparation of 1-oxoisochromane-3-carboxylic acid. One established method for synthesizing similar isochromanone structures involves the reaction of homophthalic anhydride with an appropriate electrophile. In this case, a reaction with a glyoxylic acid derivative could furnish the desired carboxylic acid at the 3-position.

Once 1-oxoisochromane-3-carboxylic acid is obtained, the subsequent step is the formation of the amide bond with 4-methoxyaniline. This is a standard transformation in organic synthesis and can be achieved through several well-established methods. The carboxylic acid can be activated to form a more reactive species, such as an acyl chloride, a mixed anhydride, or an activated ester, which then readily reacts with the amine.

Typical Reagents for Amide Bond Formation:

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂): To convert the carboxylic acid to the corresponding acyl chloride.

Carbodiimides (e.g., DCC, EDC): Often used in conjunction with additives like HOBt or DMAP to facilitate the coupling.

Phosphonium or Uronium-based reagents (e.g., BOP, HBTU, HATU): These are highly efficient coupling agents, particularly for less reactive amines.

Convergent Synthetic Strategies Employing Key Intermediates

One such strategy could involve the reaction of homophthalic anhydride with an imine derived from glyoxylic acid and 4-methoxyaniline. This would, in a single step, form a precursor that can be cyclized to the desired isochromanone-carboxamide. This approach is analogous to the synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives from homophthalic anhydride and imines.

Modern Synthetic Advancements in Carboxamide and Isochromane Formation

Recent developments in synthetic methodology have provided more efficient and selective routes for the formation of both the amide bond and the isochromanone core.

Catalytic Methods for Amide Bond Formation

Modern catalytic methods for amide bond formation aim to avoid the use of stoichiometric activating agents, which generate significant waste. Boronic acid derivatives and other Lewis acids have been explored as catalysts for the direct amidation of carboxylic acids with amines. These methods often require elevated temperatures to drive the dehydration reaction but offer a greener alternative to classical coupling reagents. Furthermore, enzymatic methods, such as the use of lipases, are gaining traction for their high selectivity and mild reaction conditions. nih.gov

Stereoselective Synthesis of Isochromane Derivatives and this compound

The stereocenter at the 3-position of the isochromanone ring presents an opportunity for stereoselective synthesis. Modern approaches have focused on achieving high levels of enantiopurity in this class of compounds.

One notable strategy involves the use of chiral auxiliaries or catalysts. For instance, an asymmetric ortho-lithiation of a chiral benzamide, followed by reaction with an aldehyde electrophile and subsequent cyclization, can provide enantioenriched isochromanones. nih.gov This method relies on the "chiral memory" of an atropisomeric amide to control the stereochemistry of the newly formed stereocenter. nih.gov

Another promising avenue is the use of transition metal catalysis. Rhodium-catalyzed C-H activation and annulation reactions have been successfully employed in the synthesis of isocoumarins, which are structurally related to isochromanones. nih.gov Adapting such catalytic systems could provide a direct and atom-economical route to 3-substituted isochromanones with potential for enantioselective control through the use of chiral ligands.

Table 2: Comparison of Synthetic Strategies

StrategyAdvantagesDisadvantagesKey Reactions
Linear Synthesis Well-established reactions, straightforward planning.Potentially lower overall yield due to the number of steps.Acyl chloride formation, carbodiimide (B86325) coupling.
Convergent Synthesis Higher overall yields, increased flexibility.May require more complex starting materials.Cycloaddition reactions, multi-component reactions.
Modern Catalytic Methods Reduced waste, milder conditions, potential for stereocontrol.Catalyst development can be challenging, may require specific substrates.C-H activation, asymmetric catalysis, enzymatic reactions.

Application of Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular complexity. acs.orgacademie-sciences.fr For the synthesis of the this compound core, an isocyanide-based MCR, such as a Passerini or Ugi reaction, represents a highly convergent and plausible strategy.

One potential MCR approach involves a Passerini-type reaction. acs.org A three-component reaction between 2-formylbenzoic acid, an isocyanide, and an aldehyde could theoretically be adapted to form the isocoumarin (B1212949) skeleton. acs.orgnih.gov Specifically, a domino sequence involving a Passerini reaction followed by an aldol (B89426) condensation has been successfully employed for the synthesis of various isocoumarin derivatives. acs.orgnih.gov In a hypothetical application to the target molecule's scaffold, 2-formylbenzoic acid could react with an appropriate isocyanide and a glyoxal (B1671930) derivative. The resulting intermediate from the Passerini reaction could then undergo an intramolecular aldol-type cyclization and subsequent dehydration to furnish the 1-oxoisochromane ring system.

Similarly, an Ugi-type reaction could be envisioned. While a classic Ugi four-component reaction typically yields a linear peptide-like product, modifications involving bifunctional starting materials can lead to cyclization and the formation of heterocyclic scaffolds. mdpi.com An intramolecular Ugi reaction, for instance, could utilize a starting material containing both a carboxylic acid and an aldehyde, which upon reaction with an amine (like p-anisidine) and an isocyanide, could lead to a cyclized product. The nitrilium ion intermediate, characteristic of isocyanide-based MCRs, can be trapped intramolecularly by a carboxylic acid group, a strategy that has been successfully used to generate isocoumarin structures. mdpi.com

The table below illustrates a hypothetical set of reactants for a plausible MCR synthesis leading to the isocoumarin core.

Reactant 1 Reactant 2 Reactant 3 Reaction Type Potential Core Product
2-Formylbenzoic Acidtert-Butyl IsocyanideArylglyoxalPasserini-Aldol DominoSubstituted 1-Oxoisochromane-3-carboxylate
2-Carboxybenzaldehydep-Anisidine (B42471)Convertible IsocyanideUgi / Intramolecular CyclizationThis compound

These MCR strategies offer a powerful alternative to traditional multi-step syntheses, allowing for the direct construction of the complex heterocyclic core in a single, efficient step. acs.orgacademie-sciences.fr

Optimization of Reaction Parameters for Yield and Purity of this compound

Assuming a convergent synthesis where the final step is the amide bond formation between 1-oxoisochromane-3-carboxylic acid and p-anisidine, the optimization of this coupling reaction is critical for maximizing yield and purity. This type of N-amidation is a cornerstone of organic synthesis, and its efficiency is highly dependent on the choice of coupling agents, solvents, bases, temperature, and reaction time. analis.com.my

A common and effective method for this transformation is the use of carbodiimide reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl), often in the presence of an additive like 4-dimethylaminopyridine (B28879) (DMAP). analis.com.mynih.gov The reaction proceeds through the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. analis.com.my

Optimization studies on analogous systems, such as the coupling of cinnamic acid with p-anisidine, have demonstrated the importance of systematically varying reaction parameters. analis.com.my Key parameters to consider for the synthesis of this compound would include:

Coupling Reagents: While EDC is common, other reagents like N,N'-dicyclohexylcarbodiimide (DCC) or uronium-based reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) could offer advantages in terms of reaction rate and suppression of side reactions. researchgate.net

Solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are typically used. Anhydrous THF has been shown to be highly effective in similar amidation reactions. analis.com.my

Temperature: The reaction temperature can influence the rate and selectivity. While many couplings proceed efficiently at room temperature, gentle heating (e.g., to 60°C) can sometimes increase the reaction rate and drive the reaction to completion. analis.com.my

Stoichiometry: The molar ratio of the reactants is a key parameter. Often, a slight excess of the amine and coupling reagent relative to the carboxylic acid is used to ensure complete conversion of the acid. A molar ratio of 1:1:1.5 (acid:amine:EDC.HCl) has been found to be optimal in related syntheses. analis.com.my

The following table summarizes a potential optimization study for the final amide coupling step, based on findings from analogous reactions. analis.com.my

Entry Coupling Reagent Solvent Temperature (°C) Molar Ratio (Acid:Amine:Reagent) Time (min) Hypothetical Yield (%)
1EDC.HClDCM251:1:1.124075
2EDC.HClTHF251:1:1.124082
3EDC.HClTHF601:1:1.115088
4EDC.HClTHF601:1:1.515093
5HATU/DIPEADMF251:1:1.212095

By systematically optimizing these parameters, it is possible to develop a robust and efficient protocol that provides this compound in high yield and purity, minimizing the need for extensive chromatographic purification. analis.com.myresearchgate.net

Synthesis of Structurally Modified Analogs and Isotopic Variants for Research Purposes

The synthesis of structurally modified analogs and isotopic variants of this compound is essential for various research applications, including structure-activity relationship (SAR) studies and investigation of reaction mechanisms or metabolic pathways.

Structurally Modified Analogs: The synthesis of analogs can be achieved by modifying either the isocoumarin core or the N-phenyl moiety.

Modification of the N-phenyl ring: This is the most straightforward modification. By substituting p-anisidine with other commercially available anilines in the final amide coupling step, a library of analogs with diverse electronic and steric properties can be generated. For example, using anilines with electron-withdrawing groups (e.g., 4-chloroaniline, 4-nitroaniline) or electron-donating groups (e.g., 4-methylaniline) would allow for a systematic exploration of the SAR.

Modification of the Isocoumarin Core: Analogs with substituents on the aromatic ring of the isocoumarin can be prepared by starting with appropriately substituted phthalic acid derivatives (e.g., 3-methoxyphthalic acid or 4-nitrophthalic acid) and elaborating them into the corresponding 1-oxoisochromane-3-carboxylic acid precursors.

Isotopic Variants: Isotopic labeling is a powerful technique used to trace the fate of molecules in chemical or biological systems and to elucidate reaction mechanisms. researchgate.netnih.gov Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used.

Deuterium Labeling: Deuterium can be incorporated at specific positions to study kinetic isotope effects or to serve as a tracer in metabolic studies. For instance, a deuterated analog could be prepared by using a deuterated solvent like D₂O in the presence of a suitable catalyst to exchange specific protons on the aromatic rings. acs.org More selectively, using isotopically labeled starting materials, such as a deuterated aniline (B41778) or a deuterated benzaldehyde (B42025) derivative, in the synthetic sequence would yield specifically labeled products. Mechanistic studies, for example on Wacker-type oxidations, have utilized isotopic labeling to understand the movement of hydrogen atoms throughout the reaction cascade. researchgate.net

¹³C and ¹⁵N Labeling: These heavier isotopes are particularly useful for NMR-based mechanistic studies and for tracking metabolic pathways using mass spectrometry. nih.gov The synthesis of a ¹³C-labeled analog would typically involve starting with a ¹³C-labeled precursor, such as ¹³C-carboxyl-labeled 2-formylbenzoic acid. Similarly, an ¹⁵N-labeled analog could be synthesized by using ¹⁵N-labeled p-anisidine in the final amidation step.

The table below outlines potential starting materials for the synthesis of various analogs and isotopic variants.

Target Modification Required Starting Material Purpose of Modification
N-(4-chlorophenyl) analog4-chloroanilineSAR studies (electronic effects)
N-(4-methylphenyl) analog4-methylaniline (p-toluidine)SAR studies (steric/electronic effects)
6-Nitro-isocoumarin analog4-Nitro-2-formylbenzoic acidSAR studies (probe core interactions)
Deuterated N-phenyl ringp-Anisidine-d₇Mechanistic/Metabolic studies (KIE, tracer)
¹⁵N-labeled amide¹⁵N-p-AnisidineMechanistic/Metabolic studies (NMR, MS tracer)
¹³C-labeled carbonyl1-Oxoisochromane-3-(¹³C)-carboxylic acidMechanistic/Metabolic studies (NMR, MS tracer)

The ability to synthesize these tailored molecules is crucial for advancing the understanding of the chemical and biological properties of the parent compound, this compound.

High-Resolution Spectroscopic Characterization Techniques

No publicly available data exists for the high-resolution spectroscopic characterization of this compound.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectral Assignments (1D and 2D)

Detailed 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectral data are not available in the surveyed literature.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis

Specific Infrared (IR) and Raman spectroscopic data, which would confirm the presence of functional groups such as the lactone, amide, and methoxy (B1213986) groups, have not been reported.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

There is no published High-Resolution Mass Spectrometry (HRMS) data to confirm the elemental composition and exact mass of the title compound.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

A search of crystallographic databases yielded no results for the single-crystal X-ray diffraction analysis of this compound. Therefore, information regarding its solid-state structure, bond lengths, bond angles, and absolute configuration is not available.

Chiroptical Spectroscopy for Stereochemical Purity and Conformational Insights

There are no reports on the use of chiroptical techniques, such as circular dichroism (CD) or optical rotatory dispersion (ORD), to analyze the stereochemical purity or conformational properties of this compound.

Dynamic Conformational Analysis using Computational and Spectroscopic Approaches

No computational or dynamic spectroscopic studies investigating the conformational landscape, rotational barriers, or stable conformers of this compound have been published.

Exploration of Biological Activities and Molecular Mechanisms of N 4 Methoxyphenyl 1 Oxoisochromane 3 Carboxamide

In Vitro Enzymatic Inhibition Studies

No studies identifying or validating specific enzyme targets for N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide have been published. Consequently, data on its inhibitory effects and mechanisms are not available.

There is currently no publicly available research that identifies or validates any specific enzyme as a target for this compound. Future research would need to involve screening this compound against a panel of enzymes to identify potential interactions.

Without an identified enzyme target, no kinetic characterization of enzyme inhibition by this compound has been performed. Such studies would typically determine parameters like the IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) to quantify the compound's potency.

Data on the kinetic characterization of enzyme inhibition is not available in the public domain.

Table 1: Hypothetical Kinetic Parameters of this compound Against a Target Enzyme (Note: This table is for illustrative purposes only as no experimental data exists.)

Enzyme Target IC₅₀ (µM) Kᵢ (µM)

The mechanism by which this compound might inhibit an enzyme (e.g., competitive, non-competitive, uncompetitive, or irreversible) has not been elucidated, as no target enzyme has been identified. Mechanistic studies, such as Lineweaver-Burk plots, would be necessary following the identification of an enzyme target.

Receptor Binding and Signaling Pathway Modulation in vitro

There is no published research on the receptor binding affinity or the modulatory effects on signaling pathways for this compound.

No data from ligand-receptor interaction assays for this compound are available. Such assays would be required to determine if the compound binds to any specific receptors and to quantify its affinity, typically reported as the Kₐ (association constant) or Kₔ (dissociation constant).

Information regarding ligand-receptor interactions is currently unavailable.

Table 2: Hypothetical Receptor Binding Affinity of this compound (Note: This table is for illustrative purposes only as no experimental data exists.)

Receptor Target Binding Affinity (Kₔ, nM)

As no receptor target has been identified for this compound, there has been no analysis of its effects on downstream signaling cascades in isolated systems. Investigating these pathways would be a subsequent step after confirming a specific ligand-receptor interaction.

Cellular Target Engagement and Mechanistic Investigations in Cell Lines (in vitro, non-clinical)

Comprehensive data from in vitro studies specifically identifying the cellular targets and molecular mechanisms of this compound are not extensively available in the public domain. Research into compounds with similar structural motifs, such as chromone-3-carboxamides, has suggested potential interactions with various biological targets, including adenosine (B11128) receptors. However, direct evidence for this compound is still forthcoming.

Currently, there is no published research that definitively identifies the specific cellular proteins or pathways directly affected by this compound. Elucidation of its cellular targets remains a key area for future investigation.

Detailed studies on the molecular mechanisms of action of this compound in cell culture systems have not been reported. Understanding how this compound influences cellular signaling, gene expression, and other molecular events is crucial for characterizing its pharmacological profile.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

While specific SAR studies for this compound are not yet available, the principles of medicinal chemistry suggest that systematic structural modifications would be a viable strategy to explore and optimize its biological activity.

The rational design and synthesis of analogs would likely involve modifications at three primary positions: the isochromane core, the carboxamide linker, and the N-phenyl ring. The synthesis of related carboxamide derivatives often involves the coupling of a carboxylic acid with an appropriate amine. For instance, the synthesis of N-substituted carboxamides can be achieved through the condensation of a corresponding acid chloride with an aniline (B41778) derivative.

A systematic evaluation of substituent effects would be critical to understanding the SAR. This would involve introducing various functional groups on the N-phenyl ring (e.g., electron-donating or electron-withdrawing groups at the ortho, meta, and para positions) and on the isochromane scaffold. The biological activity of these analogs would then be assessed to determine the impact of these modifications. For example, in studies of related N-phenyl-4-oxo-4H-chromone-3-carboxamides, the nature and position of substituents on the N-phenyl ring have been shown to influence their affinity for biological targets.

The elucidation of pharmacophoric elements—the essential structural features required for biological activity—is a key goal of SAR studies. For the this compound scaffold, key determinants of activity would likely include the planarity of the isochromane ring system, the hydrogen bonding capabilities of the carboxamide linker, and the electronic and steric properties of the methoxyphenyl group. Intramolecular hydrogen bonding, as observed in related chromone (B188151) carboxamide structures, can significantly influence the molecule's conformation and, consequently, its interaction with a biological target. researchgate.netnih.gov

Chemical Biology Applications and Probe Development Based on N 4 Methoxyphenyl 1 Oxoisochromane 3 Carboxamide

Design and Synthesis of Affinity-Based Probes for Target Identification

Currently, there is no publicly available research detailing the design and synthesis of affinity-based probes derived from N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide. The development of such probes would be a critical first step in elucidating the molecular targets and mechanism of action of this compound. Typically, the design of an affinity-based probe involves modifying the parent molecule to incorporate a reactive group or a tag for subsequent identification of binding partners. Common strategies include the introduction of photo-crosslinkers, such as benzophenones or diazirines, or the addition of bio-orthogonal handles like alkynes or azides for click chemistry-based target capture. The synthesis of these derivatives would necessitate a robust synthetic route to the parent compound, allowing for late-stage functionalization at positions that are predicted not to interfere with its putative biological activity. Without foundational biological activity data for this compound, the rational design of such probes remains speculative.

Development of Fluorescent or Luminescent Probes for Mechanistic Studies

Similar to the lack of affinity-based probes, the development of fluorescent or luminescent probes based on the this compound scaffold has not been reported in the scientific literature. Fluorescent probes are invaluable tools for studying the subcellular localization, target engagement, and dynamics of small molecules in living systems. The creation of a fluorescent analog would involve conjugating a fluorophore to the core structure. The choice of fluorophore and the point of attachment would be crucial to ensure that the probe retains the binding properties of the parent compound and that the fluorophore's properties are not quenched. The synthesis would likely involve coupling a fluorophore with a reactive handle to a derivative of this compound. The absence of such reported probes indicates a significant opportunity for future research in this area.

Utilization of this compound as a Chemical Tool for Biological Pathway Elucidation

The utility of a small molecule as a chemical tool for dissecting biological pathways is contingent on a well-defined mechanism of action and known molecular targets. As there is no available information on the biological targets or cellular effects of this compound, its application as a tool for pathway elucidation is currently not established. Should this compound be found to selectively modulate a specific protein or pathway, it could become a valuable tool for researchers. For example, if it were identified as a potent and selective enzyme inhibitor, it could be used to probe the physiological and pathological roles of that enzyme. However, without this fundamental biological characterization, its role as a chemical tool remains hypothetical.

Applications as a Molecular Scaffold in Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) is a powerful strategy for the development of new therapeutics that starts with the identification of low-molecular-weight fragments that bind to a biological target. These initial hits are then optimized and grown into more potent, drug-like molecules. The this compound structure possesses characteristics that could make it an interesting scaffold for FBDD. It has a rigid bicyclic core and multiple points for chemical diversification. However, there are no published studies that have utilized this specific compound or its core fragments in FBDD screening campaigns. The exploration of the 1-oxoisochromane-3-carboxamide core as a potential fragment for various drug targets could be a fruitful avenue for future drug discovery efforts.

Advanced Topics and Future Research Directions for N 4 Methoxyphenyl 1 Oxoisochromane 3 Carboxamide

Emerging Synthetic Methodologies for the Isochromane-Carboxamide Core

The construction of the 1-oxoisochromane (or dihydroisocoumarin) core is a critical step in the synthesis of N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide and its analogs. While classical methods exist, contemporary organic synthesis is continually providing more efficient, selective, and sustainable routes. Future research will likely focus on methodologies that allow for rapid diversification and precise stereochemical control at the C3 position, which is crucial for biological activity.

Emerging strategies that could be applied or further developed include:

Transition-Metal-Catalyzed Cycloadditions and Annulations: Modern catalysis offers powerful tools for heterocycle synthesis. Methodologies involving palladium, rhodium, or copper catalysis could enable the convergent assembly of the isochromanone ring from readily available starting materials. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups, facilitating the synthesis of a diverse library of analogs.

Asymmetric Catalysis: To explore the stereochemical aspects of the molecule's biological activity, the development of enantioselective synthetic routes is paramount. Asymmetric transfer hydrogenation or the use of chiral catalysts can establish a specific stereocenter at the C3-position, yielding enantiomerically pure this compound. This is critical, as different enantiomers often exhibit distinct pharmacological profiles.

Photoredox and Electrochemical Synthesis: These modern techniques utilize light or electricity to drive chemical reactions, often providing unique reactivity and avoiding harsh reagents. Electrochemical cyclization of precursors like 2-ethynylbenzaldehydes has been shown to produce related isochromene systems and could be adapted for the isochromanone core, offering a green and efficient synthetic alternative. rsc.org

Flow Chemistry: Continuous flow synthesis allows for enhanced reaction control, safety, and scalability. Translating the synthesis of the isochromanone-carboxamide core to a flow process would enable the rapid and automated production of analogs for high-throughput screening campaigns, accelerating the drug discovery process.

Synthetic Methodology Potential Catalyst/Reagent Key Advantages Challenges for Isochromanone Core
Asymmetric HydrogenationChiral Ru- or Rh-complexesHigh enantioselectivity (control of C3)Substrate scope, catalyst cost
C-H Activation/AnnulationPd(II), Rh(III), or Cu(II) catalystsHigh atom economy, use of simple precursorsRegioselectivity, functional group tolerance
Electrochemical CyclizationSacrificial silver electrodeAvoids external oxidants, high yieldsSubstrate limitations, specialized equipment
Continuous Flow SynthesisNot applicable (process)Scalability, safety, rapid optimizationInitial setup cost, potential for clogging

Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of lead compounds. researchgate.net For this compound, these computational tools can guide future research by predicting biological activities, optimizing properties, and generating novel molecular ideas.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a small, focused library of analogs and testing their biological activity, ML algorithms can build QSAR models. nih.gov These models can then predict the activity of virtual compounds, prioritizing the synthesis of candidates with the highest potential and saving significant time and resources.

Virtual Screening and Docking: If a biological target is identified, AI-enhanced molecular docking can screen vast virtual libraries to find other isochromanone derivatives that may bind with higher affinity. d-nb.info AI can improve the accuracy of scoring functions used in docking, leading to more reliable hit identification. d-nb.info

ADMET Prediction: Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. AI models trained on large datasets of known drugs can predict the pharmacokinetic and toxicity profiles of new derivatives of this compound, helping to identify and eliminate candidates with unfavorable properties at an early stage.

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. researchgate.net By providing the isochromanone-carboxamide core as a starting point and defining target properties (e.g., high potency, low toxicity), these models can propose novel, synthetically accessible analogs that medicinal chemists may not have conceived of through traditional methods.

Identification of Novel Biological Targets and Undiscovered Mechanistic Hypotheses

The hybrid structure of this compound suggests several plausible, yet currently undiscovered, biological roles. The isochroman (B46142)/chromone (B188151) core is associated with anticancer, anti-inflammatory, and antimicrobial activities, while other N-phenylbenzamide derivatives have shown potent antiviral effects. researchgate.netnih.govnih.gov

Based on these structural analogies, future research could investigate the following mechanistic hypotheses:

Antiviral Activity: The N-phenylbenzamide scaffold has been identified in compounds that exhibit anti-HBV (Hepatitis B virus) activity, potentially by modulating intracellular proteins like APOBEC3G. nih.gov It is hypothesized that this compound could interfere with viral replication processes, such as the function of viral proteases or polymerases, making it a candidate for antiviral drug discovery.

Anticancer Activity: Chromone and isochromanone derivatives have demonstrated cytotoxic effects against various human cancer cell lines. nih.gov Potential mechanisms could involve the inhibition of key signaling proteins like kinases, the induction of apoptosis, or the disruption of cell cycle progression. The specific methoxy-phenyl group may influence target selectivity and potency.

Enzyme Inhibition: The carboxamide linkage is a common feature in many enzyme inhibitors. This compound could be explored as an inhibitor of enzymes relevant to disease, such as cyclooxygenases (COX) in inflammation, or proteases involved in parasitic life cycles, drawing parallels to the anthelmintic activity of structurally related amides. nih.gov

Hypothetical Target Class Rationale Based on Structural Analogs Potential Therapeutic Area
Viral Proteases/PolymerasesN-phenylbenzamide derivatives show antiviral activity. nih.govInfectious Diseases (e.g., Hepatitis B, Coronaviruses)
Protein KinasesChromone derivatives exhibit anti-proliferative effects. nih.govOncology
Cyclooxygenase (COX) EnzymesIsochroman derivatives are explored as anti-inflammatory agents. researchgate.netInflammatory Disorders
Parasitic Tubulin or ProteasesSimple N-(4-methoxyphenyl) amides show anthelmintic properties. nih.govParasitic Infections

Potential for this compound as a Research Standard or Reference Compound

A compound becomes a reference standard when it possesses a well-characterized, potent, and selective biological activity that makes it a reliable tool for validating biological assays and exploring cellular pathways. Currently, this compound has not been established as such a standard.

However, should future research validate one of the aforementioned mechanistic hypotheses, its potential as a reference compound would become significant. For it to achieve this status, the following criteria would need to be met:

High Potency and Selectivity: The compound must demonstrate potent activity against a specific biological target (e.g., a particular enzyme or receptor) with minimal off-target effects.

Well-Defined Mechanism of Action: Its molecular mechanism must be thoroughly elucidated, confirming how it interacts with its target to produce a biological response.

Chemical Stability and Purity: It must be stable under typical experimental conditions and available in a highly pure form to ensure reproducible results.

Commercial Availability: Widespread availability to the research community is essential for its adoption as a standard.

If this compound is found to be a highly selective inhibitor of a novel therapeutic target, it could become an invaluable chemical probe for studying the function of that target in health and disease, thereby establishing itself as a benchmark for the development of new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for N-(4-Methoxyphenyl)-1-oxoisochromane-3-carboxamide?

The compound can be synthesized via condensation reactions using oxalyl chloride and dioxane as a solvent, as demonstrated in the preparation of structurally similar N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide. Key steps include stoichiometric control (e.g., 1:1 molar ratio of amine and carbonyl precursors) and purification via recrystallization from polar aprotic solvents .

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a multi-technique approach:

  • FTIR to confirm carbonyl (C=O, ~1620–1680 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) functional groups.
  • ¹H/¹³C-NMR in DMSO-d₆ to verify aromatic proton environments (e.g., δ 3.81 ppm for methoxy protons) and carbon backbone assignments .
  • Melting point analysis to assess thermal stability (decomposition observed at >180°C in related compounds) .

Q. What solvent systems are optimal for stability studies?

Avoid protic solvents (e.g., water, methanol) due to hydrolysis risks. Use anhydrous DMSO or acetonitrile for long-term storage, as evidenced by structural stability in coordination complex studies involving methoxyphenyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Cross-validate using X-ray crystallography (single-crystal analysis) to unambiguously confirm bond angles, torsion angles, and hydrogen bonding patterns. For example, discrepancies in pyrrolidine ring conformations were resolved via crystallographic data in zinc coordination complexes . Reference NMR data from DMSO-d₆ and CDCl₃ to identify solvent-induced shifts .

Q. What strategies are effective for designing derivatives with enhanced bioactivity?

  • Substitution : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring to modulate electronic effects, as seen in related indolizine carboxamides .
  • Coordination chemistry : Explore metal complexation (e.g., Zn²⁺) to enhance solubility and reactivity, leveraging methodologies from chlorido-zincate complexes .

Q. How can isotopic labeling aid in metabolic pathway studies?

Incorporate ¹³C or ¹⁵N labels via malonate derivatives, following protocols for cystic fibrosis drug analogs. For example, diethyl-2-(((4-methoxyphenyl)amino)methylene)malonate was used to trace metabolic intermediates .

Q. What analytical challenges arise in impurity profiling?

  • HPLC-MS to detect trace byproducts (e.g., acetylated or hydrolyzed derivatives).
  • Compare retention times and fragmentation patterns with reference standards, as applied in Formoterol-related impurity analysis .

Methodological Considerations

Q. How should researchers address discrepancies in thermal decomposition data?

Perform TGA-DSC under inert atmospheres (N₂/Ar) to distinguish between melting and decomposition events. For example, decomposition at 180°C in oxalamide derivatives was linked to methoxy group instability .

Q. What computational tools support mechanistic studies of cycloaddition reactions?

Use DFT calculations (e.g., Gaussian 16) to model transition states in pyrrole synthesis. Experimental validation via ¹H NMR (e.g., D₂O exchange for NH protons) can confirm reaction pathways .

Q. How can researchers optimize reaction yields in large-scale synthesis?

  • Employ microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours).
  • Monitor intermediates via in-situ FTIR to identify kinetic bottlenecks, as demonstrated in thioanhydride syntheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.